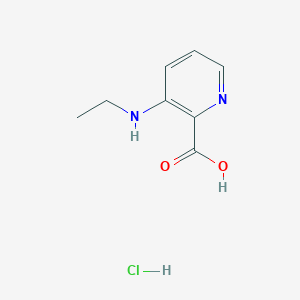

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride

Description

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride (CAS: 2089255-34-3) is a pyridine derivative with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . Its IUPAC name reflects the ethylamino substituent at the 3-position of the pyridine ring and the carboxylic acid group at the 2-position, protonated as a hydrochloride salt. The compound is a white to off-white powder stored at room temperature and is commercially available through global suppliers such as Euro Lysine (France), Chong Kun Dang Pharm. (South Korea), and Changzhou Benjiu Chemical Co., Ltd. (China) .

Properties

IUPAC Name |

3-(ethylamino)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-2-9-6-4-3-5-10-7(6)8(11)12;/h3-5,9H,2H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFDDIVEHFIZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-chloropyridine-2-carboxylic acid with ethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may include additional steps such as filtration and drying to achieve the desired purity.

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes conversion to reactive acyl chlorides when treated with thionyl chloride (SOCl₂). This reaction typically proceeds under reflux conditions in an inert atmosphere :

textGeneral Procedure: - SOCl₂ (4.0 mL, 60 mmol) added to pyridine dicarboxylic acid - Reflux for 16 h under argon - Excess SOCl₂ removed *in vacuo*

The resulting acid chloride serves as an intermediate for nucleophilic substitution reactions with amines or alcohols to form amides/esters.

| Reaction Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → RT |

| Catalyst | None |

| Yield (Typical) | 70–85% |

Amidation Reactions

The acid chloride intermediate reacts with amines (e.g., N-alkylanilines) to form substituted amides. Triethylamine (TEA) is used to neutralize HCl byproducts :

textReaction Scheme: Acid chloride + *N*-alkylaniline → *N*-alkyl-*N*-aryl picolinamide

Key conditions:

-

Solvent: Dry CH₂Cl₂

-

Reaction time: 16 h at RT

-

Workup: Washing with NH₄Cl(aq) and water

Carbodiimide-Mediated Coupling

The carboxylic acid participates in peptide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) :

textGeneral Protocol: - Dissolve substrate, EDCI (2 eq.), HOBt (2 eq.) in DCM - Add TEA (2–4 eq.) - Stir 22–48 h at RT

Applications include synthesizing dipeptide conjugates and heterocyclic derivatives.

Halogenation and Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 4- and 6-positions due to the electron-donating ethylamino group. Iodine-mediated C–C bond cleavage has been observed in analogous systems, producing brominated intermediates under oxidative conditions :

textReaction Pathway: Pyridinium salt → Cyclic intermediate → t-BuO•-mediated cleavage

Comparative Reactivity Table

This compound’s dual functionality (nucleophilic ethylamino and electrophilic carboxylic acid) enables its use in synthesizing pharmacologically active agents, particularly kinase inhibitors . Further studies are needed to explore its chemodivergent behavior under varying catalytic systems.

Scientific Research Applications

Chemical Synthesis

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Esterification Reactions : It acts as a nucleophilic catalyst, facilitating the formation of esters from carboxylic acids and alcohols.

- Amidation Reactions : The compound can activate carboxylic acids to form amides, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry due to its biological activities. Some notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria . The presence of the ethylamino group may enhance this activity.

- Potential Anti-cancer Properties : Studies have suggested that compounds with similar structures can inhibit pathways involved in cancer progression, particularly through modulation of the NF-κB signaling pathway . This positions this compound as a candidate for further investigation in cancer therapeutics.

Coordination Chemistry

The compound's ability to form coordination complexes makes it valuable in coordination chemistry. It can act as a ligand for transition metals, potentially leading to the development of new catalysts or materials with unique properties. Its interactions with metal ions could facilitate the design of novel molecular devices or sensors .

Biological Interaction Studies

Research involving this compound often focuses on its interactions with biological macromolecules. These studies can provide insights into:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in designing drugs targeting metabolic pathways.

- Receptor Binding : Understanding how this compound interacts with receptors can inform drug development strategies aimed at modulating physiological responses.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Properties :

- Safety : Classified with hazard warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Preventive measures include using protective gloves and ensuring adequate ventilation .

- Applications : Used in biochemical research, particularly in nucleic acid chaperone studies as a labeled species for tracking molecular interactions .

Comparison with Structurally Similar Compounds

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride

- Structure : Features a piperidine ring substituted with a pyrimidinyl group at the 1-position and a carboxylic acid at the 3-position.

- Functional Groups : Piperidine (six-membered amine ring), pyrimidine (aromatic heterocycle), and carboxylic acid.

- Applications : Likely used in medicinal chemistry due to the piperidine scaffold, a common motif in bioactive molecules.

Comparison :

- This difference may influence solubility and target selectivity .

5-[(4-Methylphenyl)amino]pyridine-2-carboxylic Acid Hydrochloride

- Structure: Contains a 4-methylphenylamino group at the 5-position of the pyridine ring and a carboxylic acid at the 2-position.

- Molecular Formula : C₁₃H₁₃ClN₂O₂ (estimated molecular weight ~272.71 g/mol) .

- Functional Groups : Methylphenyl (hydrophobic aromatic group), pyridine, and carboxylic acid.

- Applications: Potential use as a building block in drug discovery, particularly for kinase inhibitors.

Comparison :

- The bulky methylphenyl group increases hydrophobicity, which may reduce aqueous solubility compared to the ethylamino group in the target compound. This structural variation could affect membrane permeability in biological systems .

4,5,6,7-Tetrahydro-5-Methyl-Thiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

- Structure : A thiazolo[5,4-c]pyridine fused ring system with a tetrahydro (partially saturated) backbone and a methyl group at the 5-position.

- Molecular Formula : C₉H₁₁ClN₂O₂S (CAS: 62002-31-7; molecular weight ~246.71 g/mol) .

- Functional Groups : Thiazole (sulfur- and nitrogen-containing heterocycle), pyridine, and carboxylic acid.

- Applications : Marketed as a bulk intermediate for pharmaceuticals, suggesting roles in synthesizing bioactive molecules.

Comparison :

3-Hydroxypiperidine-3-carboxylic Acid Hydrochloride

- Structure : A piperidine ring with hydroxyl and carboxylic acid groups at the 3-position.

- Functional Groups : Hydroxyl (polar group), piperidine, and carboxylic acid.

- Applications: Potential use in peptide mimetics or as a chiral building block due to its stereochemistry.

Comparison :

- The hydroxyl group enhances polarity, improving water solubility compared to the ethylamino group in the target compound. This could make it preferable for applications requiring hydrophilic interactions .

Key Findings and Implications

- Structural Diversity: While all compounds share a carboxylic acid group and nitrogen-containing heterocycles, substituents like ethylamino (target compound), pyrimidine, methylphenyl, thiazole, and hydroxyl dictate their physicochemical properties and applications.

- Safety Profile : The target compound’s hazards (skin/eye irritation) are comparable to other hydrochlorides but require careful handling .

- Commercial Availability : The target compound is widely available, reflecting its utility in research, while analogs like the thiazolo derivative are niche intermediates .

Biological Activity

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀N₂O₂·HCl. Its structure features a pyridine ring substituted with an ethylamino group and a carboxylic acid functional group, making it a significant candidate for various biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit notable antiparasitic properties. For instance, studies on thieno[2,3-b]pyridine-2-carboxamides have shown that certain derivatives significantly inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The most potent compounds demonstrated IC₅₀ values as low as 199 nM against erythrocytic forms of the parasite, suggesting that structural modifications can enhance antiplasmodial activity .

Anticancer Properties

In vitro studies have evaluated the antiproliferative effects of various compounds related to this compound across different cancer cell lines. For example, a series of synthesized compounds were tested against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. Some derivatives showed promising results with reduced IC₅₀ values, indicating their potential as anticancer agents .

The biological activity of this compound may involve interactions with specific biological targets such as kinases or enzymes involved in cellular signaling pathways. For instance, compounds with similar structures have been noted to inhibit the kinase activity of IκB kinase (IKK), which is crucial in inflammatory and cancer pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Amination : Reaction of pyridine-2-carboxylic acid with ethylamine under appropriate conditions.

- Carboxylation Reactions : Utilizing various carboxylating agents to modify pyridine derivatives.

- Use of Bioisosteres : Exploring amide bioisosteres to enhance biological activity and pharmacokinetic properties.

Table 1: Biological Activity Summary

| Compound Name | Target Organism | IC₅₀ Value (nM) | Activity Type |

|---|---|---|---|

| Compound A | P. falciparum | 199 | Antiparasitic |

| Compound B | HeLa Cells | 41 | Anticancer |

| Compound C | L1210 Cells | 30 | Anticancer |

Selected Research Findings

- Antiparasitic Studies : A study demonstrated that certain derivatives of thieno[2,3-b]pyridine-2-carboxamides significantly reduced P. falciparum viability at concentrations as low as 3 µM .

- Cancer Cell Line Testing : In another study, derivatives were tested across multiple cancer cell lines, showing variable IC₅₀ values indicating selective cytotoxicity towards specific types .

- Mechanistic Insights : Molecular docking studies have suggested that the binding interactions between these compounds and their targets involve hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-(ethylamino)pyridine-2-carboxylic acid hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling ethylamine with pyridine-2-carboxylic acid derivatives, followed by hydrochlorination. Key steps include:

- Amide Formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen to minimize side reactions .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity.

- Yield Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio), reaction temperature (0–5°C for sensitive intermediates), and catalyst loading (e.g., 10 mol% DMAP) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation and purity:

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm ethylamino (-NHCH₂CH₃) and carboxylic acid (-COOH) groups. Look for downfield shifts (~8.5–9.0 ppm) for pyridine protons .

- HPLC : Use a C18 column (0.1% TFA in water/acetonitrile) to assess purity (>95%) and detect residual solvents .

- Mass Spectrometry : ESI-MS in positive mode (expected [M+H]⁺ ~213.6) .

Q. How should researchers handle the compound’s stability during storage?

Methodological Answer: The hydrochloride salt is hygroscopic. Recommended protocols:

Q. What solvent systems are suitable for solubility testing?

Methodological Answer: Due to its zwitterionic nature, polar solvents are preferred:

Q. How can in vitro bioactivity assays be designed for this compound?

Methodological Answer: Focus on target-specific assays:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination) using fluorogenic substrates .

- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa or HepG2) at 1–100 μM concentrations .

Advanced Questions

Q. How can researchers resolve contradictions in NMR data for structural analogs?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

Q. What considerations are critical for in vivo pharmacokinetic studies?

Methodological Answer:

Q. How can selectivity for target receptors be validated against off-target effects?

Methodological Answer:

- Broad-Panel Screening : Test against 50+ GPCRs, ion channels, and kinases (Eurofins or CEREP panels) .

- Computational Docking : Use AutoDock Vina to predict binding affinities for pyridine-binding sites (e.g., PARP or EGFR) .

- Mutagenesis Studies : Introduce point mutations in target receptors to confirm binding residues .

Q. What computational methods aid in predicting metabolic pathways?

Methodological Answer:

Q. How should conflicting biological activity data be addressed?

Methodological Answer:

- Dose-Response Curves : Confirm reproducibility across 3+ independent experiments .

- Assay Interference Controls : Test for false positives (e.g., redox activity in MTT assays) using cell-free systems .

- Orthogonal Assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.